3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester
Description
This compound (CAS: 1940181-85-0) is a boronate ester with a pentanoic acid methyl ester chain attached to a pyrazole ring. Its molecular formula is C₁₅H₂₅BN₂O₄, and molecular weight is 308.19 g/mol . The structure combines a pinacol-protected boron moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with a pyrazole heterocycle, enabling participation in Suzuki-Miyaura cross-coupling reactions. The pentanoic acid methyl ester group enhances solubility in organic solvents and provides a handle for further functionalization, such as hydrolysis to a carboxylic acid.
Properties
IUPAC Name |
methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O4/c1-7-12(8-13(19)20-6)18-10-11(9-17-18)16-21-14(2,3)15(4,5)22-16/h9-10,12H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTCUBIZWHQSPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester is a boron-containing organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 268.14 g/mol. The presence of the dioxaborolane moiety is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H17BO4 |
| Molecular Weight | 268.14 g/mol |
| CAS Number | 250726-93-3 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this structure have been shown to inhibit various enzymes. For instance, studies indicate that boron-containing compounds can inhibit cholinesterase enzymes, which are crucial in neurotransmitter regulation .
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various bacterial strains. The lipophilicity of these compounds often correlates with their antibacterial efficacy .
- Anticancer Potential : Research indicates that related compounds may possess selective cytotoxicity against tumorigenic cell lines, suggesting potential applications in cancer therapy .
Study 1: Cholinesterase Inhibition
A study investigated the cholinesterase inhibitory activity of related pyrazole derivatives. The results showed that certain derivatives had IC50 values comparable to known inhibitors like physostigmine, indicating potential for treating neurodegenerative diseases .
Study 2: Antimicrobial Efficacy
In vitro tests were conducted to evaluate the antimicrobial activity of various boron-containing compounds. The results demonstrated that these compounds exhibited moderate to significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Study 3: Anticancer Activity
Another research project focused on the cytotoxic effects of related structures on cancer cell lines. The study reported that these compounds induced apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism that could be harnessed for therapeutic purposes .
Scientific Research Applications
Medicinal Chemistry
The incorporation of the pyrazole moiety is significant in drug design due to its ability to modulate biological activity. Research indicates that compounds containing pyrazole derivatives often exhibit anti-inflammatory and analgesic properties. For instance, studies have shown that related pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .
Catalysis
The dioxaborolane group is known for its utility in organic synthesis as a boron source. It can facilitate various reactions such as:
- Suzuki Coupling Reactions : This reaction is pivotal in forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals .
- Boronic Acid Derivatives : The compound can serve as a precursor to boronic acids, which are crucial in cross-coupling reactions.
Material Science
Compounds like 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester can be utilized in the development of advanced materials. Their unique structural features make them suitable for:
- Polymeric Materials : They can enhance the mechanical and thermal properties of polymers when incorporated into polymer matrices.
- Nanotechnology : The compound's boron content allows for potential applications in creating boron-containing nanomaterials with specific electronic properties.
Case Studies
Several studies highlight the applications of similar compounds:
Case Study 1: Anti-inflammatory Activity
A study demonstrated that pyrazole derivatives exhibited significant inhibition of COX enzymes. The synthesized compound showed comparable efficacy to established anti-inflammatory drugs, suggesting its potential as a therapeutic agent .
Case Study 2: Catalytic Applications
In another research effort, a boron-containing compound was utilized in Suzuki coupling reactions to synthesize complex organic molecules efficiently. The results indicated high yields and selectivity, affirming the compound's utility in synthetic organic chemistry .
Comparison with Similar Compounds
Structural and Functional Differences
- Chain Length and Solubility: The target compound’s pentanoic acid methyl ester chain provides superior solubility in non-polar solvents compared to shorter analogs like ethyl acetate derivatives (e.g., ) or aromatic systems (e.g., ).
- Reactivity in Cross-Coupling : The electron-rich pyrazole-boronate ester facilitates Suzuki-Miyaura reactions (). However, substituents like nitriles () or tert-butyl carbamates () may alter reaction kinetics due to electronic or steric effects.
- Functional Group Versatility : The methyl ester in the target compound allows hydrolysis to a carboxylic acid, enabling conjugation or salt formation, whereas benzoic acid derivatives () are inherently acidic and may require different handling.
Preparation Methods
Synthesis of the Boronate Ester Intermediate
The initial step involves synthesizing the boronate ester precursor, typically a phenyl or heteroaryl boronic ester, which is crucial for subsequent coupling reactions. The common approach utilizes the reaction of aryl halides with bis(pinacolato)diboron (B2Pin2) via palladium-catalyzed borylation.
- Reactants: A suitable halogenated precursor (e.g., brominated pyrazolyl derivative) and B2Pin2.
- Catalyst: Pd(dppf)Cl2 (palladium(II) chloride complex with 1,1'-bis(diphenylphosphino)ferrocene).
- Base: Potassium acetate (KOAc).
- Solvent: 1,4-dioxane.
- Conditions: Heating at 80°C for 20 hours under inert atmosphere (nitrogen or argon).
Ar–Br + B2Pin2 → Ar–BPin
- This method ensures high yields (~45%) of the boronate ester, as reported in similar indole and phenyl systems.
- The reaction is sensitive to moisture; anhydrous conditions are maintained.
Coupling to the Pyrazolyl Core
The boronate ester undergoes Suzuki-Miyaura cross-coupling with a suitable halogenated pyrazol derivative bearing a leaving group (e.g., bromide or iodide). This step attaches the boronate moiety to the pyrazol ring.
- Reactants: Boronate ester and halogenated pyrazol.
- Catalyst: Pd(dppf)Cl2.
- Base: Potassium acetate.
- Solvent: 1,4-dioxane.
- Conditions: 80°C for 20 hours.
Pyrazol–X + Ar–BPin → Pyrazol–Ar
- The reaction typically proceeds with high efficiency, yielding the pyrazolyl-boronate intermediate necessary for further functionalization.
Conversion to the Methyl Ester of Pentanoic Acid
The next step involves attaching the pentanoic acid methyl ester moiety to the pyrazolyl-boronate intermediate. This can be achieved via nucleophilic substitution or acylation strategies, often involving activated carboxylic acid derivatives.
- Activation of pentanoic acid as its methyl ester (e.g., methyl pentanoate).
- Coupling with the pyrazolyl-boronate derivative under basic conditions, possibly facilitated by a coupling reagent such as DCC or EDC.
Pyrazolyl–BPin + methyl pentanoate derivative → pyrazolyl-pentanoic acid methyl ester
- The esterification step may involve direct esterification or transesterification, depending on the functional groups present.
Introduction of the 4,4,5,5-Tetramethyl-dioxaborolan-2-yl) Group
The tetramethyl-dioxaborolane group is introduced via selective borylation of the aromatic or heteroaromatic ring, often through electrophilic borylation or directed lithiation followed by boron trapping.
- Electrophilic borylation using boron reagents such as BCl3 or boron hydrides, followed by quenching with pinacol, yields the desired tetramethyl-dioxaborolane derivative.
- Alternatively, direct synthesis of the boronate ester can be achieved through transesterification of pre-formed boronic acids with pinacol.
Final Functionalization and Purification
The final compound is obtained after deprotection, esterification, or other necessary modifications. Purification typically involves silica gel chromatography, utilizing solvent systems such as dichloromethane/methanol or hexane/ethyl acetate.
- Yields of the overall process vary but can reach up to 72% for key intermediates.
- Reaction conditions are optimized for temperature, solvent, and catalyst loading to maximize purity and yield.
Data Summary Table
| Step | Method | Reagents | Conditions | Yield | Key Notes |
|---|---|---|---|---|---|
| 1 | Palladium-catalyzed borylation | B2Pin2, Pd(dppf)Cl2, KOAc | 80°C, 20h, inert atmosphere | ~45% | Moisture-sensitive, high efficiency |
| 2 | Suzuki coupling | Halogenated pyrazol, boronate ester | 80°C, 20h | High | Selective, high yield |
| 3 | Esterification | Methyl pentanoate derivatives | Reflux, coupling reagents | Variable | Purification via chromatography |
| 4 | Boronate group introduction | Electrophilic borylation | Controlled temperature | Variable | Transesterification possible |
| 5 | Final purification | Silica gel chromatography | Standard conditions | Up to 72% | Ensures high purity |
Research Findings and Notes
- The synthesis relies heavily on palladium-catalyzed cross-coupling reactions, which are well-established for constructing complex boronate esters and heteroaryl compounds.
- The use of inert atmospheres and anhydrous conditions is critical for high yields and purity.
- The tetramethyl-dioxaborolane moiety's introduction is facilitated by electrophilic borylation techniques, which have been optimized for aromatic systems.
- Purification strategies are vital for removing residual catalysts and by-products, ensuring the compound's suitability for subsequent biological or material applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions (e.g., catalysts, solvents) be systematically optimized?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the pyrazole core. First, introduce the dioxaborolane moiety through a palladium-catalyzed Miyaura borylation reaction, as demonstrated for analogous pyridine-boronate esters (e.g., using Pd(dppf)Cl₂, KOAc, and 1,4-dioxane at 80–100°C) . Subsequent alkylation of the pyrazole nitrogen with methyl pentanoate derivatives may require base-mediated nucleophilic substitution (e.g., K₂CO₃ in DMF). Optimization should include screening catalysts (e.g., Pd vs. Ni), solvent polarity, and temperature gradients to maximize yield. Monitor intermediates via TLC and LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹H/¹³C NMR : The dioxaborolane’s methyl groups appear as a singlet at δ 1.0–1.3 ppm. The pyrazole C-H protons resonate near δ 7.5–8.5 ppm, split by coupling with adjacent substituents .
- IR : B-O stretching vibrations in dioxaborolane are observed at ~1350–1310 cm⁻¹, while ester carbonyl (C=O) appears at ~1720 cm⁻¹ .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error. For example, a compound with C₁₈H₂₈BN₂O₄ would show a theoretical m/z of 365.2145 .
Q. What purification strategies effectively isolate this compound from byproducts like unreacted boronate esters or ester hydrolysis products?
- Methodological Answer : Use silica gel chromatography with gradients of ethyl acetate/hexane (10–50%) to separate polar esters from non-polar boronate intermediates. For persistent impurities, employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Monitor for ester hydrolysis (e.g., free carboxylic acid formation) via pH-sensitive TLC stains (ninhydrin) .
Advanced Research Questions
Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what mechanistic insights explain observed side reactions?
- Methodological Answer : The dioxaborolane acts as a transient protecting group, enabling regioselective coupling. However, steric hindrance from tetramethyl substituents may slow transmetallation. Mechanistic studies using ¹¹B NMR can track boronate activation. Side reactions (e.g., protodeboronation) are mitigated by anhydrous conditions and aryl electrophiles with electron-withdrawing groups .
Q. What stability challenges arise under acidic/basic conditions, and how can degradation pathways be mitigated during storage or reaction?
- Methodological Answer : The ester group is prone to hydrolysis in aqueous acidic/basic media. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) show degradation via ester cleavage. Store under inert atmosphere at –20°C with molecular sieves. Use buffered reaction conditions (pH 6–8) to suppress hydrolysis .
Q. How can computational modeling (e.g., DFT) predict regioselectivity in pyrazole functionalization or boronate ester reactivity?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states for pyrazole alkylation, revealing preferential substitution at the less sterically hindered nitrogen. For boronate esters, Fukui indices identify nucleophilic sites susceptible to electrophilic attack .
Q. How should researchers resolve contradictions in reported yields or selectivity across studies using similar boronate esters?
- Methodological Answer : Discrepancies often stem from trace moisture or oxygen in reactions. Replicate studies under rigorously anhydrous conditions (Schlenk line). Compare catalyst loadings (e.g., 1–5 mol% Pd) and ligand effects (e.g., SPhos vs. XPhos). Use Design of Experiments (DoE) to statistically isolate critical variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
